3-(喹啉-4-氧基)苯胺

描述

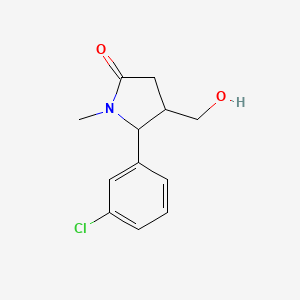

“3-(Quinolin-4-yloxy)aniline” is a versatile material used in scientific research. It has a wide range of applications, including drug synthesis, organic electronics, and materials science. The CAS Number for this compound is 1282557-70-3 .

Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

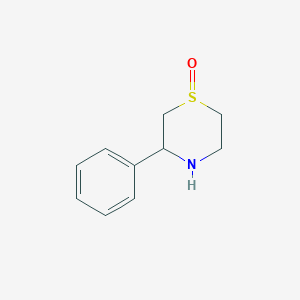

Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular weight of “3-(Quinolin-4-yloxy)aniline” is 236.27 g/mol.

Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine . The azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .

科学研究应用

合成和材料应用

- 聚合物合成:合成了一种带有4-(喹啉-8-氧基)苯胺基团的新型二胺单体,并与各种二羧酸聚合以获得相应的聚酰胺。这些聚酰胺在极性非质子溶剂中表现出优异的溶解性,并具有高玻璃化转变温度和分解温度,表明在材料科学中具有潜在用途 (Ghaemy & Bazzar, 2010)。

化学合成和改性

- 喹啉衍生物合成:2-(3'-甲基-丁-2'-烯基)丙二酸二乙酯与苯胺的反应用于合成3-(3',3'-二甲烯丙基)-4-羟基-2-喹啉酮,它们存在于芸香科生物碱中。该方法延伸至天然存在的吡喃基生物碱 (Sekar & Prasad, 1999)。

染料和颜料

- 偶氮染料合成:由某些酸和苯胺合成的4-羟基苯并[h]喹啉-2-(1H)-酮用于制造新型偶氮染料。这些染料根据取代基的性质表现出不同的颜色,并分析了它们的互变异构体结构和电离常数 (Rufchahi & Gilani, 2012)。

药物化学和药理学

抗菌和抗癌化合物:一些研究集中在合成喹啉衍生物并检查它们在治疗疾病中的潜力。例如,(E)-N-{[2-(吗啉-4-基)喹啉-3-基]亚甲基}苯胺的衍生物对细菌和真菌菌株表现出显着的活性,并对其分子对接评分进行了评估 (Subhash & Bhaskar, 2020)。此外,从天然生物碱中提取的4-苯氨基呋并[2,3-b]喹啉的衍生物针对各种人癌细胞系评估了细胞毒性 (Chen et al., 2002)。

抗结核特性:由2-三氟甲基苯胺合成的喹啉衍生物显示出良好的抗菌和抗结核活性 (Eswaran et al., 2010)。

抗疟活性:拓扑描述符用于模拟4-(3', 5'-二取代苯胺基)喹啉的抗疟活性,表明苯胺取代基中的富电子中心可能增强抗疟活性 (Gupta & Prabhakar, 2006)。

抗高血糖评估:新型3-取代苯基-2-(4-(四唑并[1,5-a]喹啉-4-基甲氧基)苯基)噻唑烷-4-酮在体内表现出显着的抗高血糖活性,表明在糖尿病治疗中具有潜在应用 (Deshmukh et al., 2017)。

其他应用

GABAA-R 配体和抗焦虑药:合成吡唑并[4,3-c]喹啉-3-酮,并评估它们对动物模型中GABAA受体的亲和力和潜在抗焦虑特性 (López Rivilli et al., 2018)。

铬并喹啉的合成:合成铬并[4,3-b]喹啉和铬并[3,4-c]喹啉,并评估它们的抗炎活性,表明具有潜在的药用应用 (Hegab et al., 2007)。

安全和危害

The safety data sheet for Aniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye damage . It is suspected of causing genetic defects and cancer . It causes damage to organs through prolonged or repeated exposure .

未来方向

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The future directions could involve the development of new synthesis methods and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

作用机制

Target of Action

3-(Quinolin-4-yloxy)aniline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are known to target a variety of biological compounds, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents . .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

Given that quinoline derivatives are known to inhibit dna synthesis, it’s plausible that 3-(quinolin-4-yloxy)aniline may affect pathways related to dna replication and repair .

Result of Action

Given that quinoline derivatives are known to inhibit dna synthesis, it’s plausible that 3-(quinolin-4-yloxy)aniline may lead to the death of bacterial cells .

生化分析

Biochemical Properties

Quinoline and its derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the quinoline derivative .

Cellular Effects

Quinoline-based compounds have been shown to have various effects on cells . For example, some quinoline derivatives have been found to inhibit efflux pumps in Staphylococcus aureus, thereby enhancing the effectiveness of antibiotics .

Molecular Mechanism

Quinoline derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

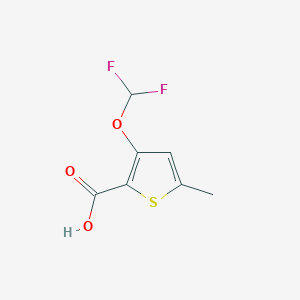

IUPAC Name |

3-quinolin-4-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-11-4-3-5-12(10-11)18-15-8-9-17-14-7-2-1-6-13(14)15/h1-10H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRKMBMIOAEBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)OC3=CC=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1282557-70-3 | |

| Record name | 3-(quinolin-4-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride](/img/structure/B1423002.png)

![3-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B1423009.png)

![Methyl 2-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B1423012.png)